3,6-Dibromopyrazine-2-carboxylic acid
Overview
Description
3,6-Dibromopyrazine-2-carboxylic acid is a heterocyclic organic compound that contains a pyrazine ring and a carboxylic acid group . It is primarily used in chemical research and as a starting material for the synthesis of various other organic compounds.
Molecular Structure Analysis
The molecular formula of 3,6-Dibromopyrazine-2-carboxylic acid is C5H2Br2N2O2 . The exact mass is 279.848297 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dibromopyrazine-2-carboxylic acid include a density of 2.3±0.1 g/cm3, a boiling point of 368.7±42.0 °C at 760 mmHg, and a flash point of 176.8±27.9 °C .Scientific Research Applications
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Ligand-free Pd-catalysed decarboxylative arylation
- Scientific Field : Organic Chemistry
- Application Summary : This method involves the decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides .
- Method of Application : A ligand-free method for Pd(OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has been developed .
- Results : This method is applicable to a variety of (hetero)aryl bromides as coupling partners. Electron withdrawing and donating groups on imidazo[1,2-a]pyridine-3-carboxylic acids are well tolerated .
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Transition-metal-free decarboxylative bromination
- Scientific Field : Organic Chemistry
- Application Summary : This research focuses on the decarboxylative bromination of aromatic acids .
- Method of Application : The process involves a transition metal-free decarboxylative bromination of aromatic acids .
- Results : The reaction is applicable to many electron-rich aromatic and heteroaromatic acids which have previously proved poor substrates for Hunsdiecker-type reactions .
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Synthesis of Favipiravir
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Favipiravir is a novel anti-influenza drug which functions to selectively inhibit the RNA-dependent RNA polymerase of influenza virus . It also displays inhibitory activities against a number of other pathogenic RNA viral infections .
- Method of Application : Favipiravir was first synthesized from an inexpensive and commercially available starting material, 2-aminopyrazine. The preferred route consisted of seven steps, highlighted by the novel and efficient synthesis of 3,6-dichloropyrazine-2-carbonitrile .
- Results : This protocol eliminated the hazardous POCl3 of previous synthetic methods and offered a better yield (48%) which was 1.3-fold higher than a recently published procedure .
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Synthesis of 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid Hydrate
- Scientific Field : Organic Chemistry
- Application Summary : The regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate resulted in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate .
- Method of Application : The process involves the regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate .
- Results : The crystal structure of the product, which is reported for the very first time, consists of a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules .
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Decarboxylative Bromination of Aromatic Carboxylic Acids
- Scientific Field : Organic Chemistry
- Application Summary : This research focuses on the decarboxylative bromination of aromatic acids .
- Method of Application : The process involves a transition metal-free decarboxylative bromination of aromatic acids .
- Results : The reaction is applicable to many electron-rich aromatic and heteroaromatic acids which have previously proved poor substrates for Hunsdiecker-type reactions .
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Synthesis of 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid Hydrate
- Scientific Field : Organic Chemistry
- Application Summary : The regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate resulted in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate .
- Method of Application : The process involves the regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate .
- Results : The crystal structure of the product, which is reported for the very first time, consists of a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules .
Safety And Hazards
properties
IUPAC Name |
3,6-dibromopyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOLIBQBOIULPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693365 | |
Record name | 3,6-Dibromopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromopyrazine-2-carboxylic acid | |
CAS RN |
957230-68-1 | |
Record name | 3,6-Dibromo-2-pyrazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957230-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dibromopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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